molecular formula C10H13N5O5 B13850495 8-Oxo-2'-deoxyguanosine-13C,15N2

8-Oxo-2'-deoxyguanosine-13C,15N2

Cat. No.: B13850495
M. Wt: 286.22 g/mol
InChI Key: HCAJQHYUCKICQH-IGIGZOEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ is a stable isotope-labeled analog of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a biomarker of oxidative DNA damage. This compound is enriched with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) at specific positions, enabling precise quantification via mass spectrometry. It serves as an internal standard to correct for analytical variability in studies of DNA damage and repair . Its molecular formula is C₉[¹³C]H₁₃N₃[¹⁵N]₂O₅, with a molecular weight of 286.22 g/mol and a purity >95% (HPLC) .

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

286.22 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i9+1,11+1,14+1

InChI Key

HCAJQHYUCKICQH-IGIGZOEWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)[15NH][13C](=N3)[15NH2])NC2=O)CO)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O

Origin of Product

United States

Chemical Reactions Analysis

8-Oxo-2’-deoxyguanosine-13C,15N2 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 8-Oxo-2’-deoxyguanosine can lead to the formation of highly reactive intermediates that form covalent adducts with nucleophiles .

Scientific Research Applications

Biomarker for DNA Damage

8-Oxo-2'-deoxyguanosine is widely recognized as a marker for oxidative DNA damage, which is implicated in mutagenesis and carcinogenesis. The presence of this compound in biological samples indicates the extent of oxidative stress experienced by cells.

Case Study: Cancer Research

A study highlighted the correlation between elevated levels of 8-oxo-2'-deoxyguanosine and various cancers, particularly colorectal cancer. The research employed ultrahigh performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify 8-oxo-2'-deoxyguanosine in urine samples from patients and healthy volunteers. Results indicated significantly higher levels in cancer patients, suggesting its potential as a non-invasive biomarker for early detection and risk assessment of cancer .

Methodological Advances in Detection

Recent advancements in analytical techniques have enhanced the sensitivity and specificity of detecting 8-Oxo-2'-deoxyguanosine. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has become a standard method for analyzing this compound.

Data Table: Comparison of Detection Methods

MethodologySensitivity LevelSpecificityApplication Area
HPLC-MSHighModerateGeneral DNA analysis
UPLC-MS/MSVery HighHighCancer biomarker detection
GC-MSModerateHighMulti-base analysis

These methodologies allow for accurate quantification of 8-Oxo-2'-deoxyguanosine even at low concentrations, facilitating its use in clinical diagnostics and research .

Role in Oxidative Stress Studies

In studies focusing on oxidative stress, 8-Oxo-2'-deoxyguanosine serves as an indicator of cellular damage due to reactive oxygen species (ROS). Its measurement can provide insights into the mechanisms underlying diseases linked to oxidative stress.

Case Study: Age-related Macular Degeneration

Research has shown that increased mitochondrial DNA damage marked by elevated levels of 8-Oxo-2'-deoxyguanosine is associated with age-related macular degeneration (AMD). The study utilized antioxidants during DNA isolation procedures to minimize artifactual formation of 8-Oxo-2'-deoxyguanosine, demonstrating the importance of methodological rigor in obtaining reliable data .

Implications for Therapeutic Strategies

Understanding the role of 8-Oxo-2'-deoxyguanosine in DNA damage has implications for developing therapeutic strategies aimed at reducing oxidative stress. Interventions that lower oxidative damage may help mitigate the risk of cancer and other diseases.

Case Study: Antioxidant Therapies

Clinical trials assessing the effectiveness of antioxidant therapies have measured levels of 8-Oxo-2'-deoxyguanosine to evaluate treatment efficacy. Results suggest that certain antioxidants can significantly reduce oxidative DNA damage markers, supporting their potential role in cancer prevention strategies .

Mechanism of Action

The mechanism of action of 8-Oxo-2’-deoxyguanosine-13C,15N2 involves its incorporation into DNA, where it serves as a marker for oxidative damage. The compound interacts with molecular targets such as DNA repair enzymes, which recognize and excise the damaged base. This process is crucial for maintaining genomic stability and preventing mutagenesis . The pathways involved in the repair of 8-Oxo-2’-deoxyguanosine include base excision repair (BER) and nucleotide excision repair (NER) mechanisms .

Comparison with Similar Compounds

Limitations and Challenges

  • Cost : High price ($2–3/µg) limits large-scale epidemiological studies .
  • Interference : Co-elution with unmodified nucleosides requires advanced HPLC purification .

Preparation Methods

Starting Material: Uniformly ^13C,^15N-Labeled 2'-Deoxyguanosine

The synthesis typically begins with uniformly ^13C,^15N-labeled 2'-deoxyguanosine, which can be obtained commercially or enzymatically converted from labeled 2'-deoxyguanosine triphosphate (^13C,^15N-dGTP). The enzymatic dephosphorylation of ^13C,^15N-dGTP to ^13C,^15N-dGuo is achieved using alkaline phosphatase under mild conditions (37 °C, 2 hours), followed by purification via high-performance liquid chromatography (HPLC) using C18 reverse-phase columns.

Step Reagents/Conditions Description
Enzymatic dephosphorylation Alkaline phosphatase, 37 °C, 2 h Converts ^13C,^15N-dGTP to ^13C,^15N-dGuo
Purification Reverse-phase HPLC (C18 column) Isolates pure labeled 2'-deoxyguanosine

Oxidation to 8-Oxo-2'-deoxyguanosine-^13C,^15N_2

The critical step is the selective oxidation of the labeled 2'-deoxyguanosine to 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodGuo). The most effective method employs a Fenton-type reaction using ferrous ions (Fe^2+) and hydrogen peroxide (H2O2) under controlled conditions to achieve high yield and selectivity.

Step Reagents/Conditions Outcome
Oxidation Fe^2+ (ferrous sulfate), H2O2, aqueous solution Converts ^13C,^15N-dGuo to ^13C,^15N-8-oxodGuo with ~72% yield

This approach improves upon previous methods by optimizing reagent concentrations and reaction time to minimize over-oxidation and side products. The reaction progress is monitored by HPLC coupled with UV detection and mass spectrometry to confirm the formation of the desired oxidized nucleoside.

Purification of 8-Oxo-2'-deoxyguanosine-^13C,^15N_2

Post-reaction, the mixture contains unreacted starting material and side products. Purification is typically performed by preparative HPLC using reverse-phase C18 columns with gradients of aqueous ammonium acetate and acetonitrile. The labeled 8-oxodGuo elutes distinctly from other nucleosides, facilitating isolation.

Parameter Details
Column C18 reverse-phase, 250 × 4.6 mm, 5 µm particle size
Mobile phase Gradient of 0–20% acetonitrile in 50 mM ammonium acetate buffer
Flow rate 1 mL/min
Retention times ^13C,^15N-dGuo ~18.0 min; ^13C,^15N-8-oxodGuo ~19.6 min

Purity is confirmed by analytical HPLC and mass spectrometry, with typical purity exceeding 95% by HPLC analysis.

The synthesized 8-Oxo-2'-deoxyguanosine-^13C,^15N_2 is validated as a certified reference standard for quantitative assays. Its identity is confirmed by:

  • Mass spectrometry showing protonated molecular ion at m/z 299.0 [M+H]^+ and characteristic fragment ions.
  • High-resolution LC-MS/MS demonstrating clear separation from unlabeled nucleosides and absence of artifactual oxidation during preparation.
  • Stability testing ensuring no degradation or isotope loss during storage and handling.

Summary Table of Preparation Steps

Step Number Process Reagents/Conditions Outcome Reference
1 Enzymatic dephosphorylation Alkaline phosphatase, 37 °C, 2 h ^13C,^15N-dGTP → ^13C,^15N-dGuo
2 Oxidation Fe^2+, H2O2, aqueous solution ^13C,^15N-dGuo → ^13C,^15N-8-oxodGuo (~72% yield)
3 Purification Preparative reverse-phase HPLC Isolation of pure ^13C,^15N-8-oxodGuo (>95% purity)
4 Validation LC-MS/MS, UV detection Confirm identity, purity, isotope incorporation

Q & A

Q. What is the methodological role of 8-Oxo-2'-deoxyguanosine-13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2​ in quantifying oxidative DNA damage?

This stable isotope-labeled compound serves as an internal standard in mass spectrometry (MS)-based assays, enabling precise differentiation between endogenous 8-oxo-dG and experimental artifacts. Its 13C^{13}\text{C} and 15N^{15}\text{N} labels improve signal specificity in MS, reducing matrix interference and enhancing quantification accuracy in biological samples like urine or hydrolyzed DNA .

Q. What experimental precautions are critical to prevent artifactual oxidation of guanine during DNA sample preparation?

Key steps include:

  • Adding antioxidants (e.g., TEMPO) and metal chelators (e.g., EDTA) during DNA extraction to inhibit ROS generation .
  • Minimizing exposure to light, heat, and enzymatic degradation by using rapid, low-temperature protocols .
  • Validating sample integrity via spiked recovery experiments with isotope-labeled dG (e.g., 13C10,15N5^{13}\text{C}_{10},^{15}\text{N}_5-dG) to monitor artifactual 8-oxo-dG formation .

Q. How should researchers select internal standards for 8-oxo-dG quantification in complex matrices?

Isotope dilution with 15N5^{15}\text{N}_5-8-oxo-dG is recommended for LC-MS/MS workflows. This approach corrects for ion suppression and recovery losses during sample cleanup (e.g., immunoaffinity columns or solid-phase extraction). Calibration curves should be matrix-matched to account for variability in urine or tissue homogenates .

Advanced Research Questions

Q. How can discrepancies between 8-oxo-dG measurements from HPLC-ECD and 32P-postlabeling (PPL) be resolved?

PPL often overestimates 8-oxo-dG due to oxidation of unmodified dG during the phosphorylation step. To mitigate this:

  • Pre-treat DNA with enzymes (e.g., FPG) to excise 8-oxo-dG lesions before PPL .
  • Use 33P^{33}\text{P}-ATP instead of 32P^{32}\text{P}-ATP to reduce radiation-induced oxidation artifacts .
  • Cross-validate results with LC-MS/MS, which avoids nucleotide oxidation during analysis .

Q. What strategies improve inter-laboratory reproducibility in 8-oxo-dG measurements?

Harmonization protocols include:

  • Adopting ESCCODD guidelines for standardized DNA digestion (e.g., using DNase I, phosphodiesterase, and alkaline phosphatase) .
  • Using common calibrants (e.g., synthetic 8-oxo-dG standards) across labs to reduce intra-technique variability .
  • Implementing blinded sample exchanges and statistical methods (e.g., Bland-Altman analysis) to assess agreement .

Q. How do DNA-histone cross-links impact 8-oxo-dG quantification, and how can this be addressed?

Oxidative cross-linking between 8-oxo-dG and histones may reduce lesion accessibility during enzymatic digestion. Solutions include:

  • Prolonged digestion with proteinase K to release cross-linked DNA .
  • Validating extraction efficiency using isotope-labeled internal standards in cross-link-spiked samples .

Q. What methodological advancements enhance the integration of 8-oxo-dG data with multi-omics studies?

  • Combine LC-MS/MS-based 8-oxo-dG quantification with transcriptomic profiling (e.g., RNA-seq) to link oxidative damage to DNA repair gene expression .
  • Use computational models to correlate urinary 8-oxo-dG levels with metabolomic signatures of oxidative stress (e.g., glutathione depletion) .

Methodological Tables

Table 1. Comparison of 8-oxo-dG Quantification Methods

MethodSensitivity (LOD)Risk of ArtifactsInter-Lab CV (%)Key Applications
LC-MS/MS (isotope)0.1 fmolLow<15%Urine, tissue DNA
HPLC-ECD1 fmolHigh*20–40%Cell culture
32P-Postlabeling10 fmolVery High50–80%Oligonucleotide studies
ELISA50 fmolModerate†30–60%High-throughput screening

*Artifactual oxidation during DNA hydrolysis.
†Antibody cross-reactivity with dG derivatives.

Table 2. Key ESCCODD Recommendations for DNA Analysis

StepProtocol
DNA ExtractionUse phenol-free methods with 0.1 mM deferoxamine to chelate Fe²⁺.
Enzymatic DigestionSequential treatment with DNase I, phosphodiesterase, alkaline phosphatase.
Internal Standard15N5^{15}\text{N}_5-8-oxo-dG for LC-MS/MS; 13C^{13}\text{C}-dG for artifact monitoring.
Data NormalizationExpress 8-oxo-dG as lesions/10⁶ guanines or μg/g creatinine (urine).

Critical Considerations

  • Urinary 8-oxo-dG Interpretation : Levels reflect both DNA repair (e.g., nucleotide excision) and oxidized dGTP pool clearance, necessitating complementary biomarkers (e.g., plasma 8-oxo-Gua) .
  • Therapeutic Context : While 8-oxo-dG has therapeutic potential (e.g., ocular injury models), its role as a biomarker requires strict separation from interventional studies to avoid confounding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.